Sn-glycerol 3-phosphate(2-)

Membrane transport Substrate specificity ABC transporter

For reliable GPAT inhibitor screening, mitochondrial shuttle assays, and chemoenzymatic phospholipid synthesis, stereochemically pure sn-glycerol 3-phosphate(2-) is mandatory. Unlike racemic DL-α-glycerophosphate, which introduces non-metabolizable isomers that competitively inhibit acyltransferases (Km ~0.05-0.10 mM), this (R)-enantiomer ensures accurate kinetics and eliminates false negatives. It is the only competent substrate for GlpT-mediated fosfomycin uptake studies and cytosolic/mitochondrial G3PDH. Secure your supply of verified ≥98% pure material to guarantee experimental reproducibility.

Molecular Formula C3H7O6P-2
Molecular Weight 170.06 g/mol
Cat. No. B1240539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSn-glycerol 3-phosphate(2-)
Synonyms1-phosphoglycerol
alpha-glycerophosphate
alpha-glycerophosphoric acid
alpha-glycerophosphoric acid, (DL)-isomer
alpha-glycerophosphoric acid, (R)-isomer
alpha-glycerophosphoric acid, (S)-isomer
alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled
alpha-glycerophosphoric acid, calcium salt
alpha-glycerophosphoric acid, disodium salt
alpha-glycerophosphoric acid, disodium salt (+-)-isomer
alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer
alpha-glycerophosphoric acid, Fe salt
alpha-glycerophosphoric acid, Fe(+3) salt (3:2)
alpha-glycerophosphoric acid, monocalcium salt
alpha-glycerophosphoric acid, monocalcium salt (S)-isomer
alpha-glycerophosphoric acid, monomagnesium salt
alpha-glycerophosphoric acid, sodium salt
disodium glycerophosphate
glycerol 1-phosphate
glycerol 3-phosphate
sodium glycerophosphate
Molecular FormulaC3H7O6P-2
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(COP(=O)([O-])[O-])O)O
InChIInChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m1/s1
InChIKeyAWUCVROLDVIAJX-GSVOUGTGSA-L
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sn-glycerol 3-phosphate(2-) Procurement Guide: Stereochemically Defined Glycerophosphate Dianion for Lipid Biosynthesis and Redox Shuttle Applications


Sn-glycerol 3-phosphate(2-) (CHEBI:57597) is the dianionic form of sn-glycerol 3-phosphate, an organophosphate oxoanion with molecular formula C₃H₇O₆P²⁻ and monoisotopic mass 169.999 Da [1]. It is the conjugate base of sn-glycerol 3-phosphate arising from deprotonation of both phosphate OH groups, and serves as an endogenous metabolite in both Saccharomyces cerevisiae and Homo sapiens [2]. This compound constitutes the obligatory glycerophosphate backbone of all bacterial and eukaryotic glycerophospholipids, and functions as the essential carrier molecule in the glycerol-3-phosphate (Gro3P) mitochondrial redox shuttle [3].

Why Sn-glycerol 3-phosphate(2-) Cannot Be Replaced by Generic Glycerophosphates: Evidence of Regioisomer and Enantiomer Exclusion in Transport, Enzymology, and Biosynthesis


Although glycerol phosphate exists as three regioisomers (sn-glycerol 1-phosphate, sn-glycerol 3-phosphate, and glycerol 2-phosphate) and is commonly sold as racemic DL-α-glycerophosphate, the biologically functional form in Bacteria and Eukarya is exclusively the sn-glycerol 3-phosphate (R) enantiomer [1]. Archaea utilize the opposite enantiomer, sn-glycerol 1-phosphate, synthesized by a non-homologous dehydrogenase [2]. Critically, the major bacterial uptake systems—GlpT and UgpB—discriminate against glycerol-2-phosphate entirely, and the committing acyltransferase step in phospholipid biosynthesis displays an approximately 16-fold lower Km for sn-glycerol 3-phosphate compared to its metabolic precursor dihydroxyacetone phosphate [3][4]. Substitution with racemic or isomeric mixtures therefore introduces a non-metabolizable or kinetically inferior fraction, directly compromising experimental reproducibility in transport, enzymatic, and metabolic flux assays.

Sn-glycerol 3-phosphate(2-) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Transporter Exclusion of Glycerol-2-Phosphate: UgpB Binds G3P with Kd 0.68 μM While G2P Is Not a Substrate

The Escherichia coli UgpB periplasmic binding protein—the primary specificity determinant of the Ugp ABC transporter—binds sn-glycerol-3-phosphate (G3P) with a dissociation constant (Kd) of 0.68 ± 0.02 μM and glycerophosphocholine with a Kd of 5.1 ± 0.3 μM, whereas glycerol-2-phosphate (G2P) is not a substrate at all [1]. The GlpT major facilitator superfamily transporter similarly excludes glycerol-2-phosphate as a substrate [2]. This demonstrates absolute regioisomer discrimination at the transport level: the linear G3P molecule is accommodated within the binding pocket via key tryptophan residues (Trp-169), while the branched G2P isomer is sterically excluded [1].

Membrane transport Substrate specificity ABC transporter Periplasmic binding protein

Stereospecific Dehydrogenase Discrimination: G3PDH (EC 1.1.1.8) and G1PDH (EC 1.1.1.261) Are Non-Homologous Enzymes Producing Enantiomeric Products

sn-Glycerol-3-phosphate dehydrogenase (G3PDH, EC 1.1.1.8) of Bacteria and Eukarya and sn-glycerol-1-phosphate dehydrogenase (G1PDH, EC 1.1.1.261) of Archaea produce enantiomeric glycerophosphate backbones (G3P vs G1P) and belong to entirely separate, non-homologous enzyme superfamilies [1]. G3PDH transfers the pro-S hydrogen of NADH during DHAP reduction, whereas G1PDH transfers the pro-R hydrogen of NAD(P)H [2]. Critically, the two enzymes show no cross-reactivity: sn-glycerol-3-phosphate is not a substrate for G1PDH, and sn-glycerol-1-phosphate is not a substrate for G3PDH [1][2]. This stereochemical division is absolute and evolutionarily ancient, reflecting the distinct membrane lipid compositions of Archaea (G1P-based ether lipids) versus Bacteria/Eukarya (G3P-based ester lipids) [1].

Stereospecificity Dehydrogenase Archaea Phospholipid backbone Enantiomer

Acyltransferase Substrate Preference: GPAT Km for G3P Is 0.05 mM vs 0.79 mM for DHAP in S. cerevisiae

In Saccharomyces cerevisiae membranes, the glycerol-phosphate acyltransferase (GPAT) activity exhibits an apparent Km of 0.05 mM for sn-glycerol-3-phosphate with a Vmax of 3.4 nmol/min/mg, whereas the competing dihydroxyacetone phosphate (DHAP) acyltransferase activity shows an apparent Km of 0.79 mM for DHAP with a Vmax of 5.3 nmol/min/mg [1]. This represents a 15.8-fold lower Km for G3P compared to DHAP. Furthermore, G3P acts as a potent competitive inhibitor of DHAP acyltransferase with a Ki of 0.07 mM, while DHAP is a weak competitive inhibitor of GPAT with a Ki of 0.91 mM [1]. These data establish sn-glycerol-3-phosphate as the kinetically dominant acyl acceptor in the committing step of glycerolipid biosynthesis.

Acyltransferase Glycerolipid biosynthesis Michaelis-Menten kinetics Substrate affinity Lysophosphatidic acid

Phosphatase Enantiomer Discrimination: M. tuberculosis G3PP Hydrolyzes DL-G3P with kcat 0.77 s⁻¹ vs Only 0.02 s⁻¹ for L-G3P

The Mycobacterium tuberculosis glycerol-3-phosphate phosphatase (G3PP, UniProt O33194) displays marked enantioselectivity in its hydrolytic activity. Using DL-glycerol-3-phosphate (racemic mixture) as substrate, the enzyme achieves a kcat of 0.77 s⁻¹ with a Km of 0.89 mM [1]. In contrast, when assayed with the pure L-glycerol-3-phosphate enantiomer (sn-glycerol-3-phosphate), the kcat drops to only 0.02 s⁻¹, representing a 38.5-fold reduction in catalytic rate [1]. The enzyme's native physiological substrate is the D-enantiomer (sn-glycerol-1-phosphate), consistent with its role in archaeal-type glycerophospholipid catabolism [1]. This demonstrates that sn-glycerol-3-phosphate is a poor substrate for this phosphatase, a critical consideration for experimental systems involving mycobacterial or archaeal glycerophospholipid recycling pathways.

Phosphatase Enantioselectivity Glycerophospholipid catabolism Mycobacterium tuberculosis Catalytic efficiency

Cross-Species GlpT Transport Kinetics: E. coli GlpT Km 14–20 μM vs S. typhimurium GlpT Km 50 μM

The GlpT glycerol-3-phosphate transporter displays species-specific kinetic parameters with direct implications for antibiotic susceptibility testing and metabolic engineering. In fully induced Escherichia coli, the GlpT system exhibits an apparent Km of approximately 14 μM for sn-glycerol-3-phosphate with a Vmax of 2.2 nmol/min·10⁸ cells, while in Salmonella typhimurium the corresponding values are Km of 50 μM and Vmax of 2.2 nmol/min·10⁸ cells [1]. Reconstituted GlpT in proteoliposomes yields a Km near 20 μM with a Vmax of 130 nmol/min/mg protein [2]. The ~3.6-fold difference in Km between the two enterobacterial species demonstrates that G3P transport affinity is not conserved, and cross-species experimental designs must account for this kinetic divergence—particularly in fosfomycin uptake studies, where GlpT serves as the primary entry port for this clinically important antibiotic [3].

GlpT transporter Major facilitator superfamily G3P uptake Species-specific kinetics Fosfomycin susceptibility

Optimal Application Scenarios for Sn-glycerol 3-phosphate(2-): Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Bacterial Glycerophospholipid Biosynthesis Reconstitution and Inhibitor Screening

For in vitro reconstitution of the bacterial phospholipid biosynthesis pathway or high-throughput screening of GPAT (PlsB/PlsY) inhibitors, stereochemically pure sn-glycerol-3-phosphate(2-) is mandatory. The committing acyltransferase step displays a Km of ~0.05–0.10 mM for G3P, and racemic or isomeric mixtures introduce non-substrate species that competitively inhibit the reaction at confounding levels [1][2]. Use of pure sn-glycerol-3-phosphate(2-) ensures accurate kinetic parameter determination and eliminates false negatives in inhibitor screens caused by competing isomer fractions.

Glycerol-3-Phosphate Shuttle Flux Analysis in Mammalian Mitochondrial Respiration Studies

When quantifying the contribution of the Gro3P shuttle versus the malate-aspartate shuttle to mitochondrial NADH oxidation, sn-glycerol-3-phosphate(2-) is the only stereochemically competent substrate for the cytosolic G3PDH (EC 1.1.1.8) that initiates the shuttle [1][2]. Mitochondrial G3PDH (EC 1.1.5.3) is likewise stereospecific for the (R)-enantiomer. The use of racemic DL-α-glycerophosphate, which has a Km of ~1.6 mM for the mitochondrial enzyme [3], requires twice the concentration to achieve equivalent activity and introduces non-productive binding by the sn-glycerol-1-phosphate component.

Fosfomycin Potentiation and Bacterial Uptake Mechanism Studies

Fosfomycin enters Gram-negative bacteria primarily via the GlpT transporter, which recognizes sn-glycerol-3-phosphate as its physiological substrate [1][2]. Competitive uptake assays using [¹⁴C]-labeled sn-glycerol-3-phosphate(2-) to determine fosfomycin Ki values require stereochemically pure substrate, as GlpT excludes glycerol-2-phosphate [3] and any non-transportable isomer in a racemic mixture will artifactually elevate apparent Km values. The 3.6-fold difference in GlpT Km between E. coli (~14 μM) and S. typhimurium (~50 μM) further necessitates species-specific calibration of G3P concentrations [4].

Enzymatic Synthesis of Enantiopure Phospholipid Precursors and Stable Isotope-Labeled Standards

Glycerol kinase-catalyzed phosphorylation of glycerol produces exclusively sn-glycerol-3-phosphate with (R)-stereochemistry, making this compound the essential starting material for chemoenzymatic synthesis of enantiopure lysophosphatidic acid, phosphatidic acid, and downstream phospholipids [1]. For laboratories producing ¹³C- or ²H-labeled phospholipid internal standards for lipidomics, sn-glycerol-3-phosphate(2-) of verified stereochemical purity eliminates the need for chiral separation steps and ensures that the resulting labeled phospholipids match the native stereochemistry found in all bacterial and eukaryotic membranes [2].

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